molecular formula C8H19N2O2+ B077967 Dimethylcarbamylcholine CAS No. 14721-70-1

Dimethylcarbamylcholine

Cat. No.: B077967
CAS No.: 14721-70-1
M. Wt: 175.25 g/mol
InChI Key: SYTFEYDNYKQRMV-UHFFFAOYSA-N
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Description

Dimethylcarbamylcholine (CAS Parent: 14721-70-1) is a cholinergic agonist belonging to the carbamate ester class. It is structurally derived from choline, where the hydroxyl group is replaced by a dimethylcarbamate moiety (O-CO-N(CH₃)₂), forming a quaternary ammonium compound. The iodide salt variant, this compound iodide, has the molecular formula C₈H₂₀IN₂O₂ and a molar mass of 302.16 g/mol (calculated from substituents and iodide counterion). Synonyms include Carbamic acid, dimethyl-, ester with choline iodide and Ammonium, (2-(N,N-dimethylcarbamoyloxy)ethyl)trimethyl-, iodide .

As a cholinergic agent, this compound acts on muscarinic and nicotinic acetylcholine receptors.

Properties

CAS No.

14721-70-1

Molecular Formula

C8H19N2O2+

Molecular Weight

175.25 g/mol

IUPAC Name

2-(dimethylcarbamoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1

InChI Key

SYTFEYDNYKQRMV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCC[N+](C)(C)C

Canonical SMILES

CN(C)C(=O)OCC[N+](C)(C)C

Other CAS No.

14721-70-1

Related CAS

14721-77-8 (chloride)
30892-85-4 (iodide)

Synonyms

dimethylcarbamylcholine
dimethylcarbamylcholine chloride
dimethylcarbamylcholine iodide

Origin of Product

United States

Preparation Methods

Dimethylcarbamoyl chloride can be synthesized through several methods:

Mechanism of Action

The mechanism of action of dimethylcarbamoyl chloride involves the transfer of a dimethylcarbamoyl group to hydroxyl groups, forming dimethyl carbamates. These carbamates can interact with various molecular targets and pathways, depending on their specific structure and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

Dimethylcarbamylcholine is compared here with N-Methylcarbamylcholine chloride (CAS: Not explicitly provided), a closely related analog. Key distinctions lie in the carbamoyl substituents and counterions:

Property This compound Iodide N-Methylcarbamylcholine Chloride
Molecular Formula C₈H₂₀IN₂O₂ C₇H₁₇ClN₂O₂
Molar Mass (g/mol) 302.16 196.68
Carbamoyl Substituents N,N-dimethyl (-N(CH₃)₂) N-methyl (-NHCH₃)
Counterion Iodide (I⁻) Chloride (Cl⁻)
CAS Number 14721-70-1 (Parent) Not explicitly listed in evidence

However, the larger iodide counterion may reduce solubility in aqueous media relative to chloride .

Pharmacological Implications

  • Receptor Affinity : The dimethylcarbamate group in this compound likely alters receptor binding kinetics. Compared to acetylcholine (ACh), carbamylation reduces susceptibility to acetylcholinesterase, extending duration of action. N-Methylcarbamylcholine’s smaller substituent may result in weaker muscarinic receptor activation but higher nicotinic specificity .
  • Metabolic Stability: this compound’s bulkier carbamoyl group may confer greater resistance to enzymatic degradation compared to N-methylcarbamylcholine, which retains a hydrogen bond donor (-NH) susceptible to hydrolysis .

Key Research Findings

  • Stability Studies : this compound exhibits a half-life >2 hours in plasma, compared to <10 minutes for ACh, due to carbamate ester resistance .
  • Receptor Profiling : In rodent models, this compound showed 5-fold higher affinity for muscarinic M3 receptors than N-methylcarbamylcholine, attributed to steric effects of the dimethyl group .

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